1-(3-(4-Bromophenyl)propyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of bromophenyl compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves starting from pyridin-4-ol and 4-bromo-2-fluoroaniline and proceeds through a series of reactions to yield the desired compound . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid starts from 2,3-dichloropyridine and involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis .
Molecular Structure Analysis
The molecular structures of bromophenyl compounds are often confirmed by techniques such as X-ray diffraction, NMR, and MS . For instance, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined to crystallize in the triclinic space group with specific bond lengths and angles . The molecular aggregation and conformation of these compounds can involve hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity .
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, including coupling reactions and multicomponent reactions . For example, cyclometalated Pd(II) and Ir(III) complexes with bromophenyl ligands have been applied in one-pot oxidation/Suzuki coupling reactions . The reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds, such as luminescence, are influenced by their molecular structure . The luminescent properties of cyclometalated complexes with bromophenyl ligands have been studied, showing emission peaks under UV irradiation . Additionally, the antifungal activity of some bromophenyl compounds has been evaluated, demonstrating moderate activity .
Scientific Research Applications
Molecular Structure and Conformation
- Molecular Conformation : Research on similar compounds, like 1-(2-bromophenyl)pyrrolidin-2-one, suggests substantial non-planarity in solution, with significant dihedral angles between phenyl and five-membered rings, indicating unique structural properties that could be relevant for various chemical applications (Fujiwara et al., 1977).
Chemical Synthesis and Reactions
Synthesis of Derivatives : Studies on similar pyrrolidine derivatives highlight their synthesis and structural uniqueness, which may provide insights into the synthesis of novel compounds with specific structural and functional characteristics (Malawska et al., 2002).
Crystallographic Analysis : Crystallographic studies of related bromophenyl pyrrolidine derivatives reveal details about molecular interactions and conformations, useful for understanding the physical and chemical properties of such compounds (Suresh Kumar et al., 2010).
Biological Activity and Applications
Antimicrobial Activity : Pyrrolidine derivatives have shown potential in antimicrobial applications. For example, studies on bromophenyl pyrrolidine derivatives indicate their effectiveness against a range of bacteria, suggesting potential use in antibacterial therapies (Bogdanowicz et al., 2013).
Anticancer Activity : Research into related pyrrolidine compounds demonstrates their potential as anticancer agents. The structure-activity relationship of these compounds can provide valuable insights into the design of new therapeutic agents targeting cancer cells (Rostom et al., 2011).
Future Directions
While specific future directions for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not mentioned in the available literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as valuable scaffolds for the design of new compounds with different biological profiles .
properties
IUPAC Name |
1-[3-(4-bromophenyl)propyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXLRBFSAZIKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647595 | |
Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromophenyl)propyl)pyrrolidine | |
CAS RN |
4897-54-5 | |
Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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